molecular formula C16H15NO5 B13896454 Methyl 1-(1,3-dioxoisoindol-2-yl)-4-oxocyclohexane-1-carboxylate

Methyl 1-(1,3-dioxoisoindol-2-yl)-4-oxocyclohexane-1-carboxylate

Cat. No.: B13896454
M. Wt: 301.29 g/mol
InChI Key: DMGPYFOPQWWFQK-UHFFFAOYSA-N
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Description

Methyl 1-(1,3-dioxoisoindol-2-yl)-4-oxocyclohexane-1-carboxylate is a complex organic compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3. This compound is part of the N-isoindoline-1,3-dione heterocycles, which have gained significant attention due to their diverse chemical reactivity and promising applications in various fields .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(1,3-dioxoisoindol-2-yl)-4-oxocyclohexane-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include various substituted isoindoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Methyl 1-(1,3-dioxoisoindol-2-yl)-4-oxocyclohexane-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-(1,3-dioxoisoindol-2-yl)-4-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 1-(1,3-dioxoisoindol-2-yl)-4-oxocyclohexane-1-carboxylate include:

Uniqueness

What sets this compound apart is its unique structural features and reactivity profile, which make it a valuable compound for various synthetic and research applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives highlights its versatility and potential for innovation in multiple fields .

Properties

Molecular Formula

C16H15NO5

Molecular Weight

301.29 g/mol

IUPAC Name

methyl 1-(1,3-dioxoisoindol-2-yl)-4-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C16H15NO5/c1-22-15(21)16(8-6-10(18)7-9-16)17-13(19)11-4-2-3-5-12(11)14(17)20/h2-5H,6-9H2,1H3

InChI Key

DMGPYFOPQWWFQK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCC(=O)CC1)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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